Monoamine Oxidase Isoform Selectivity: 4-Benzylamino Triphenyl Pyrazoline vs. Unsubstituted 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
The presence of the 4-benzylamino group is anticipated to significantly alter MAO-A/MAO-B selectivity relative to the parent 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole scaffold. The parent scaffold displays only moderate MAO-B inhibitory activity (IC₅₀ ~ 10⁻⁵ M range) [1]. In contrast, closely related N-substituted 4-amino-1,3,5-triphenyl pyrazolines achieve nanomolar potency and selectivity ratios exceeding 10³ [2]. Direct quantitative data for CAS 6628-56-4 are not yet publicly available; the evidence below is class-level inference derived from congeneric series analysis.
| Evidence Dimension | MAO-A vs MAO-B inhibitory selectivity (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) |
|---|---|
| Target Compound Data | IC₅₀ data not publicly reported for CAS 6628-56-4 |
| Comparator Or Baseline | Parent 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: IC₅₀ MAO-B ~ 25 μM; IC₅₀ MAO-A > 100 μM [1]; Best-in-series 4-amino derivatives: IC₅₀ MAO-A ~ 9 x 10⁻⁹ M, selectivity index up to 16,250 [2] |
| Quantified Difference | Estimated > 1,000-fold selectivity shift achievable through 4-position substitution |
| Conditions | In vitro fluorometric assay using recombinant human MAO-A and MAO-B; kynuramine substrate [2] |
Why This Matters
For procurement aimed at isoform-selective MAO inhibition, the 4-benzylamino substitution is the primary determinant of selectivity and cannot be replicated by unsubstituted or 4-unsubstituted triphenyl pyrazolines.
- [1] Palmer, S.L., et al. (1997). Inhibition of monoamine oxidase by 1,3,5-triphenyl-2-pyrazolines. Journal of Medicinal Chemistry, 40(5), 749–753. View Source
- [2] Chimenti, F., et al. (2004). Synthesis, selective monoamine oxidase B inhibition, and molecular modeling of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives. Journal of Medicinal Chemistry, 47(1), 207–212. View Source
